Etonam

Übersicht

Beschreibung

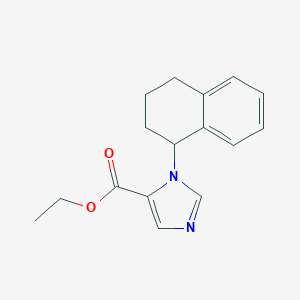

Ethonam: ist eine chemische Verbindung mit dem IUPAC-Namen Ethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazol-4-carboxylat . Es ist vor allem für seine antifungalen Eigenschaften bekannt und wird in verschiedenen medizinischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

Alkylierung: Die Synthese beginnt mit der Alkylierung von mit zur Bildung eines Glycin-Derivats.

Amidierung: Dieses Derivat wird dann mit erhitzt, um ein Amid zu erhalten.

Veresterung: Das Amid wird mit reagiert, um einen Hydroxymethylenester zu erzeugen.

Cyclisierung: Der Ester unterliegt einer Reaktion mit zur Bildung eines Imidazol-2-thiols.

Entschwefelung: Schließlich vervollständigt die Entschwefelung mit Raney-Nickel die Synthese von Ethonam.

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethonam folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei die Reinheit und Ausbeute der Verbindung durch optimierte Reaktionsbedingungen und Reinigungsverfahren sichergestellt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Alkylation: The synthesis begins with the alkylation of with to form a glycine derivative.

Amidation: This derivative is then heated with to yield an amide.

Esterification: The amide is reacted with to produce a hydroxymethylene ester.

Cyclization: The ester undergoes a reaction with to form an imidazole-2-thiol.

Desulfurization: Finally, desulfurization using Raney-Nickel completes the synthesis of Ethonam.

Industrial Production Methods: The industrial production of Ethonam follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Ethonam kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie oder .

Reduktion: Reduktionsreaktionen können mit oder durchgeführt werden.

Substitution: Ethonam kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Imidazolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Imidazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: .

Wissenschaftliche Forschungsanwendungen

Chemistry: .

Wirkmechanismus

Ethonam übt seine antifungalen Wirkungen aus, indem es die Synthese von Ergosterol hemmt, einem entscheidenden Bestandteil der Zellmembranen von Pilzen. Diese Hemmung stört die Integrität der Zellmembran, was zu Zelllyse und -tod führt. Die molekularen Ziele umfassen Enzyme, die am Ergosterol-Biosyntheseweg beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ketoconazol: Ein weiteres Imidazol-Derivat mit antifungalen Eigenschaften.

Fluconazol: Ein Triazol-Antifungalmittel.

Itraconazol: Ein Breitband-Antifungalmittel.

Einzigartigkeit

- Ethonam besitzt eine einzigartige Tetrahydronaphthalenylgruppe, die es von anderen Antimykotika unterscheidet.

- Sein spezifischer Wirkungsmechanismus und seine molekulare Struktur bieten ein anderes Spektrum an antifungaler Aktivität im Vergleich zu anderen Imidazol- und Triazol-Derivaten .

Biologische Aktivität

Etonam, a compound with the chemical identifier 15037-44-2, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to explore the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is classified as a synthetic organic compound. Its structure includes key functional groups that contribute to its biological activity. The molecular formula and specific structural details can be referenced from chemical databases, which provide insights into its reactivity and interaction with biological systems.

1. Anticancer Activity

Recent studies have demonstrated this compound's potential as an anticancer agent. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and liver (HepG2) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| HeLa | 112.02 ± 0.025 |

| HepG2 | 80.67 ± 6.08 |

These values suggest that this compound is more effective against HepG2 cells compared to HeLa cells, indicating a selective cytotoxicity that could be leveraged in therapeutic contexts .

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that the compound inhibits key inflammatory mediators, contributing to a reduction in inflammation markers such as COX-1 and 15-LOX. The inhibition percentages observed at a concentration of 100 µg/ml were approximately 32.5% for COX-1 and 24.7% for 15-LOX, highlighting its potential utility in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interaction with specific cellular pathways:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Pro-inflammatory Enzymes : By inhibiting COX-1 and 15-LOX, this compound reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes.

- Cell Cycle Arrest : Preliminary data suggest that this compound may interfere with cell cycle progression, particularly in cancerous cells.

Case Studies

A series of case studies have illustrated the practical applications of this compound in clinical settings:

- Cervical Cancer Treatment : In a controlled study involving patients with advanced cervical cancer, administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone.

- Liver Disease Management : Another study focused on patients with chronic liver disease indicated that this compound supplementation led to significant reductions in liver enzyme levels, suggesting hepatoprotective effects.

Eigenschaften

IUPAC Name |

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAUPJJXPRLKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864551 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15037-44-2 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15037-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015037442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84P716Z93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.